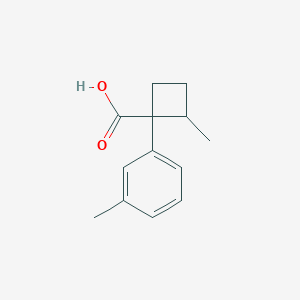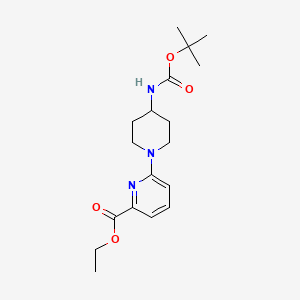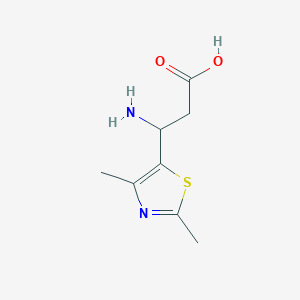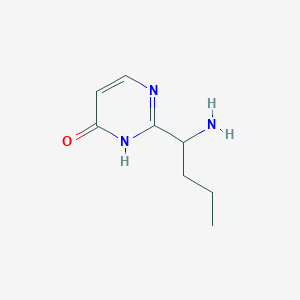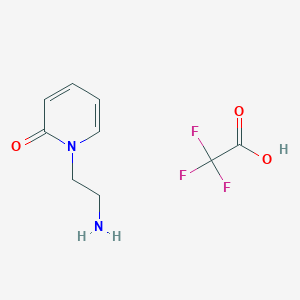
1-(2-Aminoethyl)pyridin-2(1H)-one 2,2,2-trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Aminoethyl)pyridin-2(1H)-one 2,2,2-trifluoroacetate is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound consists of a pyridinone core with an aminoethyl side chain, and it is often used in the form of its trifluoroacetate salt to enhance its stability and solubility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminoethyl)pyridin-2(1H)-one 2,2,2-trifluoroacetate typically involves the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Aminoethyl Side Chain: The aminoethyl side chain can be introduced through nucleophilic substitution reactions.
Formation of the Trifluoroacetate Salt: The final step involves converting the free base into its trifluoroacetate salt by reacting it with trifluoroacetic acid (TFA) under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Aminoethyl)pyridin-2(1H)-one 2,2,2-trifluoroacetate undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions may produce reduced derivatives with modified functional groups .
Aplicaciones Científicas De Investigación
1-(2-Aminoethyl)pyridin-2(1H)-one 2,2,2-trifluoroacetate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-(2-Aminoethyl)pyridin-2(1H)-one 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of various enzymes and receptors involved in biological processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Aminoethyl)pyridin-2(1H)-one 2,2,2-trifluoroacetate can be compared with other similar compounds, such as:
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a similar pyridinone core and have been studied for their anti-fibrotic and anti-tumor activities.
Nicotinamide Derivatives: These compounds also contain a pyridinone core and are known for their diverse biological activities, including anti-inflammatory and anti-cancer properties.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which allows for versatile modifications and interactions with various biological targets. This makes it a valuable compound for scientific research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C9H11F3N2O3 |
|---|---|
Peso molecular |
252.19 g/mol |
Nombre IUPAC |
1-(2-aminoethyl)pyridin-2-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H10N2O.C2HF3O2/c8-4-6-9-5-2-1-3-7(9)10;3-2(4,5)1(6)7/h1-3,5H,4,6,8H2;(H,6,7) |
Clave InChI |
NIMYGTUERKOCKP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)N(C=C1)CCN.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



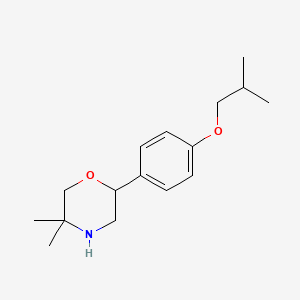
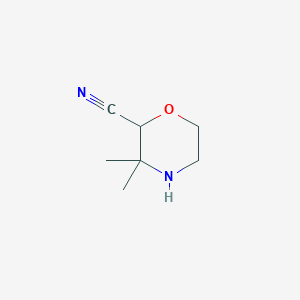
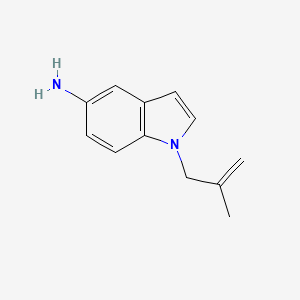

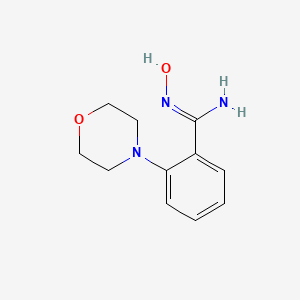

![5-[(2-Methylprop-2-en-1-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol](/img/structure/B13076768.png)
![{3-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol](/img/structure/B13076769.png)
![2-[(1,3-Thiazol-5-yl)methoxy]acetic acid](/img/structure/B13076771.png)
